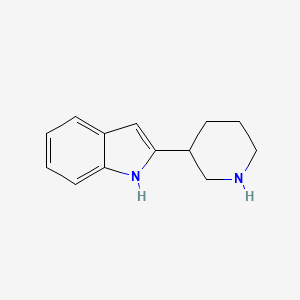

2-(piperidin-3-yl)-1H-indole

Description

Properties

IUPAC Name |

2-piperidin-3-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c1-2-6-12-10(4-1)8-13(15-12)11-5-3-7-14-9-11/h1-2,4,6,8,11,14-15H,3,5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKJJOWGAKBYIQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC3=CC=CC=C3N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92960-62-8 | |

| Record name | 2-(piperidin-3-yl)-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperidin-3-yl)-1H-indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole with a piperidine derivative in the presence of a suitable catalyst. For example, the reaction of indole with 3-chloropiperidine in the presence of a base such as potassium carbonate can yield 2-(piperidin-3-yl)-1H-indole.

Industrial Production Methods

Industrial production methods for 2-(piperidin-3-yl)-1H-indole often involve multi-step synthesis processes that are optimized for high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(piperidin-3-yl)-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced indole or piperidine derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives of the indole or piperidine moieties.

Scientific Research Applications

Pharmaceutical Development

Therapeutic Potential:

2-(Piperidin-3-yl)-1H-indole has been identified as a crucial building block in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with specific receptors in the brain makes it a candidate for developing drugs aimed at treating conditions such as depression and anxiety disorders .

Case Study:

A study published in PubMed explored the synthesis of chiral derivatives of 3-(piperidin-3-yl)-1H-indole, demonstrating their potential as therapeutic agents. The derivatives exhibited promising biological activities, suggesting their utility in drug development for neurological applications .

Biological Research

Cellular Pathways:

Researchers utilize 2-(piperidin-3-yl)-1H-indole to investigate its effects on various cellular pathways. Its role as a therapeutic agent is being studied in biochemistry and molecular biology contexts, where it may influence cell growth and apoptosis .

Antimicrobial Properties:

Research indicates that derivatives of 2-(piperidin-3-yl)-1H-indole possess antimicrobial properties. For instance, studies have shown that piperidine-based compounds can induce apoptosis in fungal cells, highlighting their potential as antifungal agents against resistant strains like Candida auris .

Material Science

Novel Materials Development:

The unique chemical structure of 2-(piperidin-3-yl)-1H-indole is being explored for applications in material science. It can enhance the properties of polymers and coatings, making them more durable and resistant to environmental factors .

Example Applications:

The compound is utilized in developing advanced materials for coatings that require enhanced durability and resistance to wear and tear, thus broadening its applicability beyond pharmaceuticals into industrial materials .

Agrochemicals

Targeted Pest Control:

There is ongoing research into the use of 2-(piperidin-3-yl)-1H-indole in agrochemicals, particularly as a pesticide or herbicide. Its unique structure allows for a more targeted approach to pest control compared to traditional chemicals, potentially reducing environmental impact .

Research Insights:

Studies are being conducted to evaluate the efficacy of this compound in agricultural settings, focusing on its ability to selectively target pests while minimizing harm to beneficial organisms .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 2-(piperidin-3-yl)-1H-indole depends on its specific biological target. In general, the compound may interact with various molecular targets, including enzymes and receptors, to exert its effects. The indole moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds and other interactions with biological macromolecules.

Comparison with Similar Compounds

Structural Analogues with Piperidine Substituents

3-(Piperidin-2-yl)-1H-Indole

- Molecular Formula : C₁₃H₁₆N₂; Molecular Weight : 200.28 g/mol .

- Synthesis : Typically prepared via alkylation or cyclization strategies. Lower synthetic yields (e.g., 41–60%) compared to 2-(piperidin-3-yl)-1H-indole derivatives due to steric hindrance at the 2-position .

- Bioactivity: Limited serotonin receptor affinity; primarily explored as a building block for heterocyclic libraries .

3-(Piperidin-4-yl)-1H-Indole

- Pharmacophore Relevance : Replacing the 3-position with a 4-piperidinyl group reduces conformational flexibility, diminishing 5-HT₁A receptor binding by ~30% in preclinical models .

- Synthesis : Requires multi-step protocols involving Boc-protected intermediates, contrasting with the direct chiral resolution methods used for 3-(piperidin-3-yl) derivatives .

2-(Piperidin-1-ylmethyl)-1H-Indole

- Molecular Formula : C₁₄H₁₈N₂; Molecular Weight : 214.31 g/mol .

- Synthesis : Achieved in 78% yield via reductive amination, highlighting superior efficiency compared to 3-substituted analogues .

- Applications : Lacks stereochemical complexity but serves as a precursor for antimuscarinic agents .

Functionalized Derivatives

3-(2-Piperidin-1-yl-ethyl)-1H-Indole

- Synthesis : Produced via Rh-catalyzed hydroformylation/Fischer indolization (97% yield) .

- Bioactivity: Demonstrates moderate acetylcholinesterase inhibition, unlike 3-(piperidin-3-yl) derivatives, which are more selective for monoamine transporters .

5-((4-(Pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole

- Structure-Activity Relationship (SAR) : Incorporation of pyrimidine-pyridine hybrids enhances kinase inhibition (e.g., JAK2/STAT3 pathways) but reduces blood-brain barrier penetration compared to piperidine-containing indoles .

Stereochemical Comparisons

Key Findings :

Biological Activity

2-(Piperidin-3-yl)-1H-indole is a heterocyclic compound that combines structural features of both piperidine and indole. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and other therapeutic properties. This article explores the biological activity of 2-(piperidin-3-yl)-1H-indole through various studies, including its synthesis, mechanism of action, and comparative analysis with similar compounds.

Synthesis and Derivatives

The synthesis of 2-(piperidin-3-yl)-1H-indole typically involves cyclization reactions between indole derivatives and piperidine under specific conditions. For example, one method includes the reaction of indole with 3-chloropiperidine in the presence of a base like potassium carbonate, yielding the desired compound.

Recent studies have explored chiral derivatives of this compound, revealing that modifications can enhance biological activity. For instance, (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives have been synthesized and characterized, showing distinct biological profiles .

Antimicrobial Properties

Research indicates that 2-(piperidin-3-yl)-1H-indole exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth. The structure-function relationship highlights that modifications to the piperidine ring can enhance this activity.

Anticancer Activity

The anticancer potential of 2-(piperidin-3-yl)-1H-indole has been investigated through various in vitro studies. Notably, it showed antiproliferative effects against several cancer cell lines, including HepG2 (liver cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cells. The IC50 values for these cell lines suggest promising therapeutic applications:

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 1.30 |

| HeLa | 4.04 |

| MDA-MB-231 | 6.21 |

These results indicate that the compound's structure allows it to effectively inhibit cancer cell proliferation through mechanisms that may involve apoptosis induction or cell cycle arrest .

The mechanism by which 2-(piperidin-3-yl)-1H-indole exerts its biological effects is believed to involve interactions with specific molecular targets within cells. The indole moiety can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring facilitates hydrogen bonding with biological macromolecules. This dual interaction may enhance the compound's binding affinity to target enzymes or receptors involved in cell signaling pathways .

Comparative Analysis

When compared to structurally similar compounds such as 2-(piperidin-3-yl)-1H-benzimidazole and 1-(piperidin-3-yl)-1H-indole, 2-(piperidin-3-yl)-1H-indole demonstrates unique biological properties due to its specific combination of indole and piperidine structures. This uniqueness contributes to its potential as a lead compound for drug development targeting various diseases .

Case Studies

Several case studies illustrate the practical applications of 2-(piperidin-3-yl)-1H-indole in drug design:

- Anticancer Drug Development : A study focused on optimizing derivatives of this compound for enhanced anticancer activity revealed that specific modifications led to lower IC50 values across multiple cancer cell lines, indicating improved potency .

- Antimicrobial Applications : Another investigation highlighted the use of this compound in developing new antimicrobial agents against resistant bacterial strains, showcasing its potential role in addressing public health challenges related to antibiotic resistance.

Future Directions

The ongoing research into 2-(piperidin-3-yl)-1H-indole suggests several avenues for future exploration:

- Structural Modifications : Further studies on structural modifications could yield derivatives with enhanced efficacy and selectivity against specific targets.

- In Vivo Studies : Transitioning from in vitro findings to in vivo models will be crucial for understanding the pharmacokinetics and therapeutic potential of this compound.

Q & A

Q. Basic Research Focus

- NMR spectroscopy : - and -NMR can distinguish diastereomers. For example, tert-butyl-substituted derivatives show distinct splitting patterns (e.g., δ 1.49 ppm for tert-butyl in 2-(tert-butyl)-3-(2-isocyanoethyl)-1H-indole) .

- Chiral HPLC : Resolves enantiomers when coupled with chiral stationary phases.

- LC/MS : Validates molecular weight and purity (e.g., PROTAC derivatives with m/z [M+H]+ 1047.4551) .

- X-ray crystallography : Used in fragment-based studies to resolve absolute configurations .

How do structural modifications to the piperidine ring (e.g., 3-yl vs. 4-yl substitution) impact 5-HT1A receptor binding affinity?

Advanced Research Focus

Replacing the 3-(piperidin-4-yl)-1H-indole pharmacophore with a 3-(piperidin-3-yl)-1H-indole residue alters serotonin-like activity. In pyrido[1,2-c]pyrimidine derivatives, this modification enhanced postsynaptic 5-HT1A agonism by mimicking serotonin’s spatial orientation . Key considerations:

- Conformational flexibility : 3-yl substitution reduces steric hindrance, improving receptor fit.

- Substituent effects : Electron-donating groups on the indole ring (e.g., methoxy) may enhance binding via hydrophobic interactions.

What strategies reconcile contradictory data in diastereoselectivity across synthetic protocols for piperidinyl indoles?

Advanced Research Focus

Discrepancies in diastereomeric ratios (e.g., 46.6:53.4 vs. 48.3:51.7 for (S)-II with 1a and 1b ) arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may favor one transition state.

- Temperature : Lower temperatures stabilize specific intermediates.

- Catalyst loading : Pd-catalyzed reactions require precise stoichiometry to avoid side products .

Recommendation : Use controlled kinetic studies and DFT calculations to map energy barriers.

How can 2-(piperidin-3-yl)-1H-indole be integrated into PROTACs for targeted protein degradation?

Advanced Research Focus

The compound’s indole-piperidine scaffold serves as a warhead for E3 ligase recruitment. In BTK degraders, conjugation via PEG linkers (e.g., 2-(2-iodoethoxy)ethoxy) improves solubility and binding .

- Linker design : Optimize length and rigidity for proteasome recruitment.

- In vivo validation : Assess pharmacokinetics using LC/MS and Western blotting to confirm degradation efficiency.

What synthetic routes minimize racemization during functionalization of 2-(piperidin-3-yl)-1H-indole?

Basic Research Focus

Racemization occurs via intermediate enolization or acid/base conditions. Mitigation strategies:

- Mild conditions : Use TEMPO or other radical scavengers in oxidative steps .

- Protecting groups : Boc or Fmoc groups stabilize amines during alkylation/acylation .

- Low-temperature reactions : Maintain below 0°C during nucleophilic substitutions.

How does the electronic nature of indole substituents influence reactivity in transition metal-catalyzed cyclization?

Advanced Research Focus

Electron-rich indoles (e.g., 5-methoxy) accelerate Pd-catalyzed cyclization via enhanced π-backbonding. For example, 5-methoxy-2-methyl-3-(2-isocyanoethyl)-1H-indole undergoes cyclization at 80°C with 90% yield . Conversely, electron-withdrawing groups (e.g., nitro) require harsher conditions.

What in silico tools predict the bioavailability of 2-(piperidin-3-yl)-1H-indole derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.